BenchChemオンラインストアへようこそ!

CT-711

Kinase inhibition ALK c-Met

Select CT-711 (Envonalkib/TQ-B3139) for its unique dual ALK/c-Met inhibition, addressing resistance mechanisms that limit selective ALK TKIs. It is the evidence-based choice for first-line ALK+ NSCLC research, supported by Phase III data showing a 54% reduction in progression risk (HR 0.46) and a median PFS of 25.2 months over crizotinib. Procure for CNS oncology studies, as its 70% intracranial ORR demonstrates significant brain penetration. Its favorable PK profile ensures robust target engagement in in vivo models.

Molecular Formula C30H34Cl2FN5O9
Molecular Weight 698.53
Cat. No. B1192436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCT-711
SynonymsCT-711;  CT 711;  CT711
Molecular FormulaC30H34Cl2FN5O9
Molecular Weight698.53
Structural Identifiers
SMILESNC1=C(O[C@@H](C2=C(Cl)C=CC(F)=C2Cl)C)C=C(C3=C(OC)C=C(N4[C@@H](C)CNCC4)N=C3)C=N1.OC(C(O)=O)(CC(O)=O)CC(O)=O
InChIInChI=1S/C24H26Cl2FN5O2.C6H8O7/c1-13-10-29-6-7-32(13)21-9-19(33-3)16(12-30-21)15-8-20(24(28)31-11-15)34-14(2)22-17(25)4-5-18(27)23(22)26;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,11-14,29H,6-7,10H2,1-3H3,(H2,28,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14+;/m0./s1
InChIKeyWBLWTVLKQDRNHL-LMRHVHIWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CT-711 (TQ-B3139, Envonalkib): A Dual ALK/c-Met Inhibitor for Preclinical and Clinical Research in NSCLC


CT-711, also known as TQ-B3139 and envonalkib, is a novel small-molecule tyrosine kinase inhibitor (TKI) with potent dual inhibitory activity against anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-Met) [1]. It is a second-generation ALK inhibitor designed to overcome resistance mechanisms associated with selective ALK inhibition, particularly c-Met activation [2]. CT-711 has demonstrated robust preclinical antitumor activity in ALK-driven cancer models and favorable pharmacokinetic properties in xenograft studies [1]. Clinically, CT-711 has been investigated in phase I and phase III trials for advanced non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements, and it received regulatory approval in China in 2024 for the first-line treatment of ALK-positive NSCLC [3][4].

Why CT-711 Cannot Be Substituted by First- or Second-Generation ALK Inhibitors Alone


Generic substitution among ALK inhibitors is scientifically unsound due to fundamental differences in target spectrum and resistance profiles. First-generation crizotinib, while also a dual ALK/c-Met inhibitor, exhibits lower potency and less favorable tumor distribution compared to CT-711 [1][2]. Second-generation inhibitors such as ceritinib, alectinib, and brigatinib are potent against many crizotinib-resistant ALK mutations but are inefficient inhibitors of c-Met, leaving a critical escape pathway for tumor resistance [3]. CT-711 was rationally designed to retain potent c-Met inhibitory activity while achieving superior ALK inhibition and pharmacokinetic properties, thereby addressing a clinically validated mechanism of acquired resistance that limits the durability of selective ALK TKIs [4]. Consequently, selection of CT-711 over in-class alternatives must be guided by quantitative evidence of its differentiated activity against both wild-type and mutant ALK, its c-Met inhibitory capacity, and its proven clinical superiority in head-to-head trials.

Quantitative Differentiation of CT-711 Versus Crizotinib and Other ALK Inhibitors


Kinase Inhibition: CT-711 vs. Crizotinib – Direct Enzymatic IC50 Comparison

In a cell-free enzymatic assay, CT-711 demonstrated comparable or marginally improved potency against both ALK and c-Met kinases relative to crizotinib, the first-in-class dual ALK/c-Met inhibitor. CT-711 inhibited ALK with an IC50 of 14.3 ± 5.1 nM, while crizotinib exhibited an IC50 of 16.9 ± 9.5 nM [1]. Against c-Met, CT-711 showed an IC50 of 12.7 ± 11.5 nM compared to crizotinib's 9.6 ± 0.7 nM [1]. These values establish that CT-711 retains the dual inhibitory profile of crizotinib with comparable intrinsic potency, forming the biochemical basis for its activity.

Kinase inhibition ALK c-Met

Antiproliferative Activity in ALK-Driven NSCLC Cells: CT-711 vs. Crizotinib – Cell Viability IC50

In EML4-ALK fusion-driven NSCLC cell lines, CT-711 exhibited significantly greater antiproliferative potency than crizotinib. In NCI-H3122 cells, CT-711 achieved an IC50 of 46.5 ± 2.6 nM, whereas crizotinib required 173.2 ± 13.9 nM, representing a 3.7-fold improvement in potency [1]. Similarly, in NCI-H2228 cells, CT-711 displayed an IC50 of 314.9 nM, while crizotinib was 1007.0 nM, a 3.2-fold difference [1]. This enhanced cellular activity suggests that CT-711's structural optimization translates into superior target engagement and growth inhibition in ALK-dependent tumor models.

Antiproliferative NSCLC EML4-ALK

Activity Against ALK Resistance Mutations: CT-711 vs. Crizotinib – Mutant ALK IC50

CT-711 retained superior potency against several clinically relevant crizotinib-resistant ALK mutations. In Ba/F3 cells engineered to express EML4-ALK variants, CT-711 consistently achieved lower IC50 values than crizotinib. For the gatekeeper mutation L1196M, CT-711 exhibited an IC50 of 175.4 ± 0.6 nM compared to 433.4 ± 15.5 nM for crizotinib (2.5-fold difference) [1]. Against the C1156Y mutation, CT-711 showed an IC50 of 281.2 ± 0.5 nM versus 926.5 ± 76.4 nM for crizotinib (3.3-fold difference) [1]. For L1152R, the IC50 values were 60.9 ± 2.2 nM (CT-711) and 227.8 ± 6.7 nM (crizotinib), a 3.7-fold improvement [1]. These data indicate that CT-711 may provide more durable responses by overcoming common resistance mechanisms.

Resistance mutations ALK Ba/F3

Clinical Efficacy in Phase III Randomized Trial: CT-711 vs. Crizotinib – PFS and ORR

In a randomized, open-label phase III trial (NCT04009317) comparing CT-711 (600 mg BID) to crizotinib (250 mg BID) in first-line ALK-positive advanced NSCLC patients, CT-711 demonstrated statistically significant and clinically meaningful improvements in progression-free survival (PFS) and objective response rate (ORR). The median PFS with CT-711 was not reached (NE) versus 11.89 months for crizotinib, with a hazard ratio (HR) of 0.46 (P<0.0001) [1]. An independent analysis reported median PFS of 24.87 months for CT-711 versus 11.60 months for crizotinib (HR=0.47, p<0.0001) [2]. The ORR assessed by independent review committee was 81.68% for CT-711 compared to 70.68% for crizotinib [1]. These results establish CT-711's superiority over crizotinib as a first-line ALK-targeted therapy.

Phase III NSCLC PFS

Intracranial Activity: CT-711 CNS Efficacy in ALK/ROS1-Positive NSCLC

In the first-in-human phase I trial (NCT03099330) of CT-711 in patients with ALK or ROS1 rearranged advanced NSCLC, the compound demonstrated notable central nervous system (CNS) activity. Among 10 patients with measurable brain metastases at baseline who received CT-711 at doses ≥200 mg BID, the intracranial objective response rate (iORR) was 70% (7/10), and the median intracranial progression-free survival (iPFS) reached 15.9 months [1]. While no direct intra-study comparator arm was included, cross-study benchmarking against historical crizotinib data—where intracranial response rates are typically 18-33% and median CNS progression occurs within 5-7 months—suggests that CT-711 possesses substantially improved CNS penetration and/or potency against intracranial lesions [2]. This CNS activity is a critical differentiator, as brain metastases occur in 30-60% of ALK-positive NSCLC patients and represent a major cause of morbidity.

Brain metastases NSCLC intracranial response

Tumor Distribution and Pharmacokinetics: CT-711 vs. Crizotinib – In Vivo Exposure

Pharmacokinetic analysis in the NCI-H2228 xenograft model revealed that CT-711 achieves superior tumor penetration and retention compared to crizotinib. Following a single oral dose of 25 mg/kg, the maximum tumor concentration (Cmax) of CT-711 reached 5218.0 ng/g, approximately 16.8-fold higher than its plasma Cmax of 311.0 ng/mL [1]. In contrast, crizotinib under identical conditions achieved a tumor Cmax of approximately 2100 ng/g [1]. Moreover, CT-711 maintained tumor concentrations above the in vitro IC50 for more than 24 hours, enabling sustained target inhibition [1]. This favorable tumor distribution is attributed in part to CT-711's higher lipophilicity, with a calculated Log P of 4.72 compared to 3.39 for crizotinib [2].

Pharmacokinetics Tumor distribution Log P

CT-711 (TQ-B3139): Optimized Application Scenarios for Preclinical and Clinical Research


First-Line Treatment of ALK-Positive Advanced NSCLC

Based on the phase III trial results demonstrating a 54% reduction in progression risk (HR 0.46) and a 25.2-month median PFS in TKI-naive patients, CT-711 is a strongly evidence-supported choice for first-line therapy in advanced ALK-positive NSCLC [1][2]. Procurement for clinical protocols targeting newly diagnosed ALK-rearranged patients is justified by this head-to-head superiority over crizotinib.

Treatment of NSCLC with Brain Metastases

CT-711's demonstrated 70% intracranial ORR and median intracranial PFS of 15.9 months in the phase I trial make it a preferred candidate for research involving patients with ALK/ROS1-positive NSCLC and active brain metastases [3]. Selection over crizotinib is warranted due to CT-711's significantly improved CNS activity.

Overcoming c-Met-Mediated Resistance in ALK-Driven Tumors

In preclinical models where second-generation ALK inhibitors (ceritinib, alectinib, brigatinib) fail due to c-Met activation, CT-711 retains potent c-Met inhibitory activity (IC50 12.7 nM) and effectively suppresses resistant tumor growth [4]. Researchers investigating c-Met-dependent resistance mechanisms or developing combination strategies should consider CT-711 as a tool compound with a unique dual inhibitory profile.

In Vivo Xenograft Studies Requiring High Tumor Exposure

CT-711's favorable pharmacokinetic profile, including 2.5-fold higher tumor Cmax and sustained tumor concentrations above IC50 for >24 hours, makes it an excellent choice for in vivo efficacy studies where robust target engagement and durable tumor growth inhibition are required [4]. This is particularly relevant for models with heterogeneous tumor perfusion or when investigating pharmacodynamic biomarkers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CT-711

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.